Carbamazepine-D8
Description
Properties
Molecular Formula |
C15H12N2O |
|---|---|
Molecular Weight |
244.32 g/mol |
IUPAC Name |
1,2,3,5,6,8,9,10-octadeuteriobenzo[b][1]benzazepine-11-carboxamide |
InChI |
InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)/i1D,2D,3D,4D,7D,8D,9D,10D |
InChI Key |
FFGPTBGBLSHEPO-PKSNNKEVSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1)C(=C(C3=CC(=C(C(=C3N2C(=O)N)[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamazepine-D8 can be synthesized from iminostilbene through a series of chemical reactions. One common method involves reacting iminostilbene with urea in a protonating medium . This process is advantageous as it avoids the use of toxic reagents and simplifies the reaction steps.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous synthesis processes. These processes utilize kinetic modeling and in-line Raman spectroscopy to monitor and optimize the reaction conditions . This approach ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamazepine-D8 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxide derivatives.
Reduction: Reduction reactions can convert carbamazepine into its dihydro derivatives.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with deuterium to form deuterated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and deuterium oxide for deuteration. The reactions typically occur under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include carbamazepine epoxide, dihydrocarbamazepine, and various deuterated derivatives. These products are often used in further research and development of pharmaceutical compounds .
Scientific Research Applications
Carbamazepine-D8 has a wide range of applications in scientific research:
Mechanism of Action
Carbamazepine-D8, like its non-deuterated counterpart, exerts its effects primarily through the blockade of voltage-gated sodium channels. This action stabilizes hyperexcited nerve membranes, inhibits repetitive neuronal firing, and reduces synaptic propagation of excitatory impulses . Additionally, it may act as an agonist at gamma-aminobutyric acid (GABA) receptors, contributing to its anticonvulsant and mood-stabilizing properties .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes Carbamazepine-D8 and its structurally related compounds, including deuterated standards, metabolites, and impurities:
This compound vs. Carbamazepine-D10
- Deuterium Substitution : this compound retains eight deuterium atoms, whereas Carbamazepine-D10 incorporates ten. Both serve as ISs, but this compound is more widely documented in LC-MS/MS workflows due to its optimal balance of isotopic separation and commercial availability .
- Recovery Efficiency: In solid-phase extraction (SPE) studies, this compound demonstrated superior recovery rates (113–154%) compared to atenolol-D7 (4–63%) and caffeine-D9 (35–112%) due to its lower hydrophilicity (higher log Kow) . This property reduces variability in sample preparation.
This compound vs. Metabolites/Impurities
- 10,11-Epoxide Metabolite : Unlike this compound, the 10,11-epoxide metabolite is pharmacologically active and requires separate quantification in pharmacokinetic studies .
- Impurities : Structural analogs like impurity B (9-methylacridine) and impurity G (10-bromo derivative) lack deuterium and are used solely as reference standards for purity testing .
Stability and Commercial Considerations
- Stability: Deuterated standards like this compound exhibit enhanced isotopic stability compared to non-deuterated impurities, reducing metabolic interference during long-term storage .
- Cost: this compound is priced at ¥4,205.63 per unit, reflecting its specialized role in high-precision analytics . Non-deuterated impurities (e.g., impurity B) are typically less expensive but serve distinct purposes in quality control.
Table 1: Analytical Parameters for this compound in LC-MS/MS
| Parameter | Value | Reference |
|---|---|---|
| Column | X-Bridge C18 (4.6 × 50 mm, 3.5 µm) | |
| Flow Rate | 0.50 mL/min | |
| MRM Transition (m/z) | 244.600 > 202.300 | |
| Recovery in SPE | 113–154% |
Biological Activity
Carbamazepine-D8 (CBZ-D8) is a deuterated analog of carbamazepine (CBZ), a widely used anticonvulsant and mood stabilizer. This article explores the biological activity of CBZ-D8, including its pharmacokinetics, metabolic pathways, therapeutic effects, and adverse reactions, supported by relevant data tables and case studies.
Pharmacokinetics and Metabolism
Carbamazepine is primarily metabolized in the liver through the cytochrome P450 system, particularly by CYP3A4, leading to the formation of its active metabolite, carbamazepine-10,11-epoxide (CBZ-EPX). CBZ-D8 shares similar metabolic pathways but exhibits distinct pharmacokinetic properties due to its deuterium labeling.
Key Pharmacokinetic Parameters
| Parameter | Carbamazepine | This compound |
|---|---|---|
| Bioavailability | 75-85% | Similar |
| Plasma protein binding | 70-80% | Similar |
| Elimination half-life | 15 hours | Potentially longer |
| Major metabolic pathway | CYP3A4 | CYP3A4 |
CBZ-D8's deuteration may influence its metabolic stability and half-life, potentially reducing the rate of metabolism compared to CBZ. This could lead to prolonged therapeutic effects and altered dosing regimens.
Carbamazepine's primary mechanism involves the inhibition of voltage-gated sodium channels, thereby stabilizing hyperexcited neuronal membranes. It also enhances GABAergic transmission while decreasing glutamatergic activity, which contributes to its anticonvulsant properties.
CBZ-D8 is expected to exhibit similar mechanisms due to its structural similarity to CBZ, although further studies are required to elucidate any differences in efficacy or safety profiles.
Therapeutic Applications
Carbamazepine is indicated for:
- Epilepsy : Effective in controlling partial seizures.
- Bipolar Disorder : Reduces manic episodes.
- Trigeminal Neuralgia : Alleviates severe facial pain.
Case studies have demonstrated the effectiveness of CBZ in managing these conditions; however, the specific role of CBZ-D8 in clinical settings remains less documented.
Adverse Reactions
Despite its therapeutic benefits, carbamazepine is associated with several adverse drug reactions (ADRs). The risk of hypersensitivity reactions is particularly notable among individuals with certain genetic predispositions (e.g., HLA-B*15:02 allele).
Common Adverse Effects
- Hematological Issues : Risk of agranulocytosis and aplastic anemia.
- Dermatological Reactions : Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).
- Metabolic Effects : Potential for weight gain due to enhanced adipogenesis as indicated by studies showing increased adipocyte differentiation in response to carbamazepine treatment .
Case Studies
-
Case Study on Overdosage :
Two adolescents were treated with carbamazepine as a mood stabilizer alongside other psychotropic medications. Both presented with symptoms consistent with overdosage, confirmed by elevated plasma concentrations (17 mg/L and 15.5 mg/L) exceeding the therapeutic range . -
Adverse Drug Reaction Analysis :
A study highlighted the immunological responses triggered by carbamazepine in genetically predisposed individuals. The interaction between CBZ and HLA-B*15:02 was investigated using mass spectrometry to understand T-cell responses following drug exposure .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying Carbamazepine-D8 in biological matrices, and how should they be validated?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound due to its high sensitivity and specificity. Deuterated analogs like this compound should be used as internal standards to correct for matrix effects and ionization variability. Validation must include parameters such as linearity (1–1000 ng/mL), intra-/inter-day precision (<15% CV), accuracy (85–115%), and recovery rates. Stability under storage and processing conditions (e.g., freeze-thaw cycles) should also be assessed .
Q. How can researchers ensure isotopic purity during the synthesis of this compound?
- Methodological Answer : Isotopic purity (>98% deuterium incorporation) requires rigorous synthesis protocols, including controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) and purification via preparative HPLC or recrystallization. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) should confirm deuterium placement and absence of protio contaminants. Batch-specific certificates of analysis from suppliers must be reviewed .
Q. What are the critical considerations for designing a pharmacokinetic study using this compound as a tracer?
- Methodological Answer : Key factors include dose calibration (accounting for isotopic dilution), sampling timepoints aligned with absorption/distribution phases, and matrix selection (plasma vs. tissue homogenates). Population pharmacokinetic models should incorporate covariates like metabolic enzyme activity (e.g., CYP3A4) and renal clearance rates. Ethical approval is mandatory for human studies, with protocols detailing informed consent and adverse event monitoring .
Advanced Research Questions
Q. How can discrepancies in reported pharmacokinetic data for this compound across studies be systematically resolved?
- Methodological Answer : Conduct a meta-analysis adjusting for variables such as dosing regimens, analytical methodologies, and population demographics (e.g., age, genotype). Use regression models to identify confounding factors. Cross-validate findings using in vitro assays (e.g., hepatocyte metabolism studies) to isolate enzyme-specific contributions. Transparent reporting of raw data and statistical code is critical .
Q. What experimental strategies mitigate batch-to-batch variability in this compound for longitudinal stability studies?
- Methodological Answer : Implement a randomized block design where each batch is tested under multiple storage conditions (-80°C, -20°C, 4°C). Use accelerated stability testing (e.g., 40°C/75% RH) to predict degradation kinetics. Analyze degradation products via HRMS and quantify using validated LC-MS/MS methods. Statistical tools like ANOVA with post-hoc Tukey tests can identify significant variability sources .
Q. How should researchers address conflicting evidence on this compound’s role in CYP450 induction studies?
- Methodological Answer : Design a multi-arm study comparing this compound with non-deuterated carbamazepine in primary hepatocyte models. Measure mRNA/protein levels of CYP3A4, CYP2B6, and PXR using qRT-PCR and Western blotting. Control for donor variability by normalizing data to baseline enzyme activity. Apply Bayesian statistical models to reconcile prior conflicting data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
